molecular formula C13H15F2NO4S2 B7553161 N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide

Cat. No. B7553161
M. Wt: 351.4 g/mol
InChI Key: WREGTDIOQWZHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of non-receptor tyrosine kinases that play a critical role in signal transduction pathways involved in immune cell activation and inflammation.

Mechanism of Action

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide selectively inhibits JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide blocks the downstream signaling pathways involved in immune cell activation and inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-6, and interferon-gamma, which are involved in the pathogenesis of autoimmune and inflammatory diseases. It also reduces the activation and proliferation of T cells, which play a critical role in the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell activation and inflammation. However, its specificity for JAK3 may limit its usefulness in studying other members of the JAK family.

Future Directions

There are several potential future directions for research involving N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide. One area of interest is the development of more selective JAK3 inhibitors that may have fewer off-target effects. Another area of interest is the identification of biomarkers that can predict response to N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide, which may help to personalize treatment for patients with autoimmune and inflammatory diseases. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide in these patient populations.

Synthesis Methods

The synthesis of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide involves several steps, starting with the reaction of 2,3-difluorobenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with cyclopropylamine and 1,3-dithiolane-2-one to yield N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide.

Scientific Research Applications

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving clinical outcomes in clinical trials.

properties

IUPAC Name

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO4S2/c14-11-2-1-3-12(13(11)15)22(19,20)16(9-4-5-9)10-6-7-21(17,18)8-10/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREGTDIOQWZHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCS(=O)(=O)C2)S(=O)(=O)C3=CC=CC(=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide

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